Topic: 6-Chlorochroman: A Multi-faceted Approach to Structure Elucidation and Confirmation
Topic: 6-Chlorochroman: A Multi-faceted Approach to Structure Elucidation and Confirmation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. Trivial errors in structural assignment can lead to the invalidation of extensive biological data and significant financial loss. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation and confirmation of 6-chlorochroman, a heterocyclic scaffold of interest in medicinal chemistry.[1][2] We will move beyond a simple checklist of techniques, instead focusing on the synergistic interplay of modern analytical methods to create a self-validating cascade of evidence. This document details the causality behind experimental choices, providing detailed protocols and data interpretation strategies for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Vibrational and Electronic Spectroscopy (FTIR, UV-Vis), and X-ray Crystallography.
The Strategic Imperative: An Integrated Analytical Workflow
The confirmation of a chemical structure is not a linear process but an integrated, iterative one. No single technique provides absolute proof in isolation (with the potential exception of X-ray crystallography).[3][4] True confidence is achieved when orthogonal techniques yield data that are all consistent with a single, proposed structure. The workflow below illustrates the logical progression, where each step builds upon and validates the last.
Caption: Integrated workflow for the structure elucidation of 6-chlorochroman.
Mass Spectrometry: Defining the Formula and Halogen Presence
Mass spectrometry is the first port of call, providing two critical pieces of information: the molecular weight and, crucially for this molecule, definitive evidence of a chlorine atom.[5]
Causality: We employ Electron Ionization (EI) or Electrospray Ionization (ESI) to generate a molecular ion (M⁺). High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the accurate mass, allowing for the calculation of a unique molecular formula.[6] The presence of chlorine is unequivocally confirmed by its characteristic isotopic signature: the M⁺ peak and an "M+2" peak at approximately one-third the intensity, stemming from the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[7][8]
Expected Mass Spectrometry Data for 6-Chlorochroman (C₉H₉ClO)
| Ion/Fragment | Description | Expected m/z (for ³⁵Cl) | Key Confirmation Feature |
| [M]⁺ | Molecular Ion | 168 | Presence of M+2 peak at m/z 170 (~33% intensity) |
| [M+H]⁺ | Protonated Molecule (ESI) | 169 | Presence of M+2 peak at m/z 171 (~33% intensity) |
| [M-CH₂CH₂]⁺ | Loss of ethylene (retro-Diels-Alder) | 140 | Confirms the dihydropyran ring |
| C₇H₆ClO⁺ | Fragment from benzylic cleavage | 141 | Indicates stability of the aromatic portion |
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of 6-chlorochroman in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to an Electron Ionization Time-of-Flight (TOF) or Orbitrap Mass Spectrometer for high resolution.
-
GC Method:
-
Injector: 250°C, Split mode (e.g., 20:1).
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Method:
-
Ion Source: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: High resolution (>10,000).
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak. Calculate the molecular formula from the accurate mass of the molecular ion. Verify the ~3:1 isotopic ratio for the [M]⁺ and [M+2]⁺ peaks.[9]
NMR Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[10][11] For 6-chlorochroman, a full suite of 1D and 2D experiments is required to unambiguously assign every proton and carbon and, most importantly, confirm the "6-chloro" substitution pattern over other possibilities (e.g., 5-, 7-, or 8-chloro).
¹H and ¹³C NMR: The Fundamental Framework
¹H NMR provides information on the chemical environment and neighboring protons for every hydrogen atom, while ¹³C NMR reveals the number of unique carbon environments.[12][13] The DEPT-135 experiment is used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.[14]
2D NMR: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled (typically through 2-3 bonds), revealing the spin systems in the aliphatic and aromatic regions.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon atom it is attached to, providing definitive C-H assignments.[16][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall skeleton and substituent position. It shows correlations between protons and carbons over 2-3 bonds, linking together fragments that are not directly bonded.[15][16]
Caption: Key HMBC correlations confirming the 6-chlorochroman structure.
Causality of HMBC: The crucial correlation is from the H-8 proton to the chlorinated C-6 carbon (³J coupling). Equally important is the lack of a strong correlation from H-5 to C-6. This, combined with correlations from H-5 and H-7 to their respective neighboring carbons, definitively places the chlorine atom at the C-6 position.
Predicted NMR Data for 6-Chlorochroman in CDCl₃
| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm), DEPT | Key 2D Correlations (COSY, HMBC) |
| 2 | ~4.2 (t, J=5.0) | ~65, CH₂ | COSY with H-3; HMBC to C-3, C-8a |
| 3 | ~2.0 (m) | ~22, CH₂ | COSY with H-2, H-4 |
| 4 | ~2.8 (t, J=6.5) | ~29, CH₂ | COSY with H-3; HMBC to C-5, C-4a |
| 4a | - | ~122, C | - |
| 5 | ~7.1 (d, J=2.5) | ~127, CH | COSY with H-7; HMBC to C-4, C-7, C-4a |
| 6 | - | ~128, C | - |
| 7 | ~6.8 (dd, J=8.5, 2.5) | ~118, CH | COSY with H-5, H-8; HMBC to C-5, C-8a |
| 8 | ~6.7 (d, J=8.5) | ~129, CH | COSY with H-7; HMBC to C-6, C-4a |
| 8a | - | ~153, C | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 6-chlorochroman in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[12] Transfer to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
1D ¹H Acquisition:
-
Use a standard 30-degree pulse sequence.
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
-
1D ¹³C{¹H} Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.
-
-
DEPT-135 Acquisition: Use standard DEPT-135 pulse program parameters.
-
2D Acquisition (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs (e.g., gCOSY, gHSQCED, gHMBC).
-
For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.
-
-
Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections.
Vibrational and Electronic Spectroscopy (FTIR & UV-Vis)
These rapid, non-destructive techniques provide complementary data to confirm functional groups and electronic systems identified by MS and NMR.[18][19]
Causality: FTIR confirms the presence of the key functional groups (ether, aromatic ring) and can indicate the C-Cl bond.[20] UV-Vis spectroscopy confirms the presence of the substituted benzene chromophore.[21]
Key Spectroscopic Data
| Technique | Parameter | Expected Value/Range | Functional Group Assignment |
| FTIR | Wavenumber (cm⁻¹) | ~3050-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch | ||
| ~1610, 1490 | Aromatic C=C Stretch | ||
| ~1230 | Aryl-O (Ether) Stretch | ||
| ~800-600 | C-Cl Stretch | ||
| UV-Vis | λ_max (in EtOH) | ~225 nm, ~280 nm | π → π* transitions of the substituted benzene ring |
Experimental Protocol: FTIR-ATR & UV-Vis
-
FTIR: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal. Acquire the spectrum over 4000-400 cm⁻¹, co-adding 16-32 scans.
-
UV-Vis: Prepare a dilute solution (~10⁻⁴ M) of the compound in ethanol. Record the spectrum from 200-400 nm using a quartz cuvette.
X-ray Crystallography: The Unimpeachable Confirmation
When all spectroscopic data point to a single structure, X-ray crystallography provides the final, definitive proof.[22][23] By determining the precise three-dimensional arrangement of atoms in a single crystal, it leaves no room for ambiguity regarding connectivity or isomerism.[24][25]
Causality: If a single crystal of sufficient quality can be obtained, diffraction of X-rays by the crystal lattice allows for the calculation of electron density maps, from which the exact position of every non-hydrogen atom can be determined. This validates the entire structure proposed by spectroscopy.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction (>0.1 mm) by slow evaporation of a saturated solution (e.g., in hexane/ethyl acetate), vapor diffusion, or slow cooling.[26]
-
Data Collection: Mount a suitable crystal on a goniometer within a diffractometer. Cool the crystal (e.g., to 100 K) and expose it to a monochromatic X-ray beam, collecting diffraction data over a range of orientations.
-
Structure Solution and Refinement: Process the diffraction data to generate a set of structure factors. Solve the structure using direct methods to obtain an initial atomic model. Refine this model against the experimental data to achieve the final, high-resolution crystal structure.
Conclusion
The structure elucidation of 6-chlorochroman serves as a model for rigorous chemical characterization. By systematically integrating data from mass spectrometry, multi-dimensional NMR, and vibrational/electronic spectroscopy, a robust and self-validating structural hypothesis is formed. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence. The final confirmation via X-ray crystallography serves as the "gold standard," validating the entire spectroscopic assignment and ensuring the absolute integrity of the structural data for any subsequent research or development activities.
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